molecular formula C9H5NOS B115310 3-Hydroxy-1-benzothiophene-2-carbonitrile CAS No. 57477-69-7

3-Hydroxy-1-benzothiophene-2-carbonitrile

Cat. No.: B115310
CAS No.: 57477-69-7
M. Wt: 175.21 g/mol
InChI Key: DOXMOBZBFOKSIQ-UHFFFAOYSA-N
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Description

SCH-546909, also known as Aristolactam A IIIa, is an aristolactam-type alkaloid that can be isolated from the plant Glycosmis chlorosperma. This compound is known for its inhibitory effects on the enzyme dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). It has shown significant biological activities, including inhibition of platelet aggregation and cytotoxic effects on HeLa cells .

Scientific Research Applications

SCH-546909 has several scientific research applications, including:

    Chemistry: Used as a model compound for studying aristolactam-type alkaloids and their chemical properties.

    Biology: Investigated for its inhibitory effects on DYRK1A and its potential role in regulating cellular processes.

    Medicine: Studied for its cytotoxic effects on cancer cells, particularly HeLa cells, and its potential as an anti-cancer agent.

    Industry: Utilized in research and development for potential therapeutic applications

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SCH-546909 involves the extraction of the compound from Glycosmis chlorosperma the isolation process typically involves solvent extraction, followed by purification using chromatographic techniques .

Industrial Production Methods

Industrial production methods for SCH-546909 are not widely reported. The compound is primarily used for research purposes, and large-scale production methods have not been extensively developed or documented .

Chemical Reactions Analysis

Types of Reactions

SCH-546909 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in SCH-546909.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving SCH-546909 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target products .

Major Products Formed

The major products formed from the reactions of SCH-546909 depend on the type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Mechanism of Action

SCH-546909 exerts its effects primarily through the inhibition of DYRK1A. This enzyme plays a crucial role in various cellular processes, including cell cycle regulation and neuronal development. By inhibiting DYRK1A, SCH-546909 can modulate these processes, leading to its observed biological activities. The compound also inhibits platelet aggregation induced by arachidonic acid, collagen, and platelet-activating factor .

Comparison with Similar Compounds

Similar Compounds

    Aristolactam A II: Another aristolactam-type alkaloid with similar biological activities.

    Aristolactam B: A related compound with distinct chemical properties and biological effects.

    Aristolactam C: Another member of the aristolactam family with unique characteristics.

Uniqueness of SCH-546909

SCH-546909 is unique due to its specific inhibitory effects on DYRK1A and its strong cytotoxic effects on HeLa cells. Compared to other aristolactam-type alkaloids, SCH-546909 has shown more potent inhibition of platelet aggregation and distinct biological activities .

Properties

IUPAC Name

3-hydroxy-1-benzothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NOS/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXMOBZBFOKSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50305411
Record name 3-hydroxy-1-benzothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50305411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57477-69-7
Record name 3-Hydroxybenzo[b]thiophene-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57477-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 170717
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057477697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 57477-69-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-hydroxy-1-benzothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50305411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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